3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((2-(((5-(1-piperidinylmethyl)-2-furanyl)methyl)amino)ethyl)amino)-
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Overview
Description
3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((2-(((5-(1-piperidinylmethyl)-2-furanyl)methyl)amino)ethyl)amino)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclobutene ring fused with a dione structure, along with multiple amino and furan groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((2-(((5-(1-piperidinylmethyl)-2-furanyl)methyl)amino)ethyl)amino)- typically involves multi-step organic synthesis. Key steps may include:
- Formation of the cyclobutene-1,2-dione core through cyclization reactions.
- Introduction of the methylamino group via nucleophilic substitution.
- Attachment of the furan and piperidinylmethyl groups through amide bond formation or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or furan groups.
Reduction: Reduction reactions could target the dione moiety, converting it to diols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino groups or the furan ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceuticals: Investigation as a potential drug candidate due to its unique structure and functional groups.
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Cyclobutene-1,2-dione derivatives: Compounds with similar cyclobutene-dione cores.
Furan-containing compounds: Molecules featuring furan rings with various substituents.
Amino-substituted compounds: Organic molecules with multiple amino groups.
Properties
CAS No. |
135017-19-5 |
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Molecular Formula |
C18H26N4O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(methylamino)-4-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethylamino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C18H26N4O3/c1-19-15-16(18(24)17(15)23)21-8-7-20-11-13-5-6-14(25-13)12-22-9-3-2-4-10-22/h5-6,19-21H,2-4,7-12H2,1H3 |
InChI Key |
MHEYYCIJBBHMEF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)C1=O)NCCNCC2=CC=C(O2)CN3CCCCC3 |
Origin of Product |
United States |
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